

8-hydroxyquinoline sulfonate ester structure-activity relationship (SAR)

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Compound of Interest

Compound Name: 4-Chlorophenyl quinoline-8-sulfonate

CAS No.: 5409-91-6

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Technical Guide: 8-Hydroxyquinoline Sulfonate Ester SAR

Executive Summary

The 8-hydroxyquinoline sulfonate esters (8-sulfonyloxyquinolines) are a class of bioactive small molecules designed to overcome the pharmacokinetic limitations of 8-hydroxyquinoline (8-HQ). While 8-HQ is a potent antiseptic and chelator, its rapid metabolism and indiscriminate metal binding (Cu^{2+} , Zn^{2+} , Fe^{3+}) limit its systemic utility.

The Core Strategy: Esterification of the C8-hydroxyl group with a sulfonic acid (

) creates a "masked" derivative.

- Lipophilicity: The sulfonate group removes the H-bond donor, significantly increasing LogP and membrane permeability.

- Mechanism: The molecule remains inactive until the sulfonate ester is cleaved (hydrolysis), releasing the cytotoxic 8-HQ payload.
- Tunability: The rate of release is precisely controlled by the electronic properties of the sulfonyl substituent () and the quinoline ring substituents.

Chemical Synthesis & Stability

Synthetic Pathway

The synthesis of 8-quinolinyl sulfonates is a nucleophilic substitution reaction where the 8-quinolinolate anion attacks a sulfonyl chloride.

Protocol: Synthesis of 8-Quinolinyl Benzenesulfonate

- Reagents: 8-Hydroxyquinoline (1.0 eq), Benzenesulfonyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq) or Pyridine (solvent/base).
- Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.
- Procedure:
 - Dissolve 8-HQ in DCM at 0°C.
 - Add TEA dropwise to deprotonate the phenol.
 - Add Benzenesulfonyl chloride slowly to prevent exotherms.
 - Stir at Room Temperature (RT) for 2–4 hours.
 - Workup: Wash with water, then dilute NaHCO₃ (to remove acid), then brine. Dry over MgSO₄.
 - Purification: Recrystallization from Ethanol/Hexane.

Stability & Hydrolysis (The SAR "Switch")

The biological activity is inversely proportional to the stability of the ester bond in physiological media.

- Leaving Group: The 8-quinolinolate anion.
- Electrophile: The Sulfur atom of the sulfonyl group.
- Nucleophile: Water or Hydroxide ().

Reaction:

- High Stability: If is electron-donating (e.g., p-Methoxybenzene), hydrolysis is slow. The molecule may be inactive in vitro but active in vivo (long-acting prodrug).
- Low Stability: If is electron-withdrawing (e.g., p-Nitrobenzene, Trifluoromethane), the ester is labile. It hydrolyzes rapidly, behaving almost like free 8-HQ.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is bipartite: modifications to the Sulfonyl "Cap" (R-group) and modifications to the Quinoline "Warhead".

The Sulfonyl Moiety (The Trigger)

The nature of the R-group determines the "dwell time" of the prodrug and its reactivity toward nucleophiles (sulfonylation potential).

R-Group Class	Example Substituent	Electronic Effect	Hydrolysis Rate	Biological Implication
Aliphatic	Methyl (Mesyl)	Weak Inductive (EWG)	Moderate	Balanced solubility; moderate reactivity. Good general purpose prodrug.
Aromatic (Neutral)	Phenyl (Benzenesulfonyl)	Conjugation	Slow	Stable; requires enzymatic cleavage (esterases) or high pH.
Aromatic (EDG)	p-Tolyl (Tosyl), p-OMe	Electron Donating	Very Slow	Inactive in short-term assays. "Storage" form. High lipophilicity.
Aromatic (EWG)	p-Nitro, p-Chloro	Electron Withdrawing	Fast	High Potency. Rapidly releases 8-HQ. Can also act as a covalent sulfonylating agent for enzymes.
Bulky	Naphthyl, Mesityl	Steric Hindrance	Very Slow	Sterically protects the sulfur from nucleophilic attack. Used to increase LogP without rapid release.

The Quinoline Ring (The Warhead)

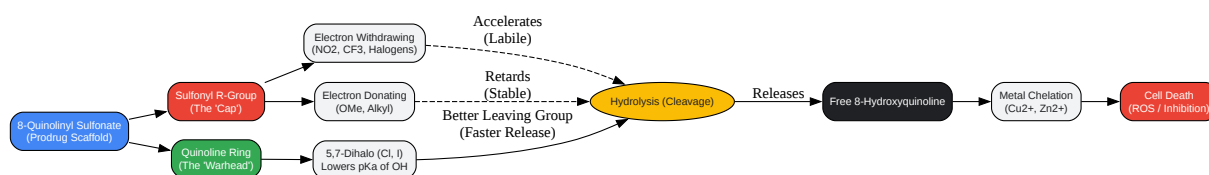
Substitutions on the quinoline ring affect the

of the leaving group (the phenol), which directly influences the hydrolysis rate (

).

- 5,7-Dihalo Substitutions (Cl, I, Br):
 - Effect: Electron-withdrawing halogens lower the pK_a of the 8-OH (from ~ 9.9 to ~ 7.0).
 - Result: The 8-quinolinolate becomes a better leaving group. The sulfonate ester becomes more labile (unstable).
 - Example: 8-sulfonyloxy-5,7-dichloroquinoline hydrolyzes much faster than the non-halogenated analog.
- 5-Sulfonic Acid (SO_3H):
 - Effect: Increases water solubility drastically but prevents membrane penetration. Generally avoids the ester prodrug strategy in favor of direct solubility.

Visualization: SAR & Mechanism Map



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Figure 1: The dual-control mechanism of 8-quinolinyl sulfonate SAR. Activity depends on the synchronized effects of the Sulfonyl R-group and Ring substitutions on the hydrolysis rate.

Mechanism of Action (MOA)

The 8-quinolinyl sulfonates operate primarily via a "Trojan Horse" mechanism, although a secondary covalent mechanism exists for highly reactive derivatives.

Pathway A: The Prodrug (Chelation)

- Entry: The lipophilic ester crosses the cell membrane passively.
- Activation: Intracellular esterases or physiological pH triggers hydrolysis.
- Chelation: The released 8-HQ anion binds intracellular

or

in a 2:1 ratio.
- Toxicity: The metal complex generates Reactive Oxygen Species (ROS) via Fenton chemistry or inhibits metalloproteases (e.g., MMPs) and the proteasome.

Pathway B: Covalent Sulfonylation

If the sulfonate is highly reactive (e.g., p-nitrobenzenesulfonate), it may act as an electrophile before hydrolysis.

- Target: Nucleophilic residues (Cysteine-SH, Serine-OH) on enzymes.
- Reaction: Nucleophilic attack on the Sulfur atom, displacing the 8-quinolinolate.
- Outcome: Irreversible enzyme inhibition (Suicide inhibition).

Experimental Protocols

Hydrolytic Stability Assay

To determine the half-life (

) of the ester in physiological conditions.

- Preparation: Prepare a 10 mM stock of the sulfonate ester in DMSO.
- Incubation: Dilute to 100 μ M in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.
- Sampling: At intervals (0, 15, 30, 60, 120 min), remove aliquots.
- Analysis: Analyze via HPLC-UV (254 nm).
 - Monitor the disappearance of the Ester peak.
 - Monitor the appearance of the 8-HQ peak.[1]
- Calculation: Plot
vs. time. The slope
gives

Antimicrobial Susceptibility Testing (MIC)

Standard broth microdilution.

- Media: RPMI 1640 (fungi) or Mueller-Hinton Broth (bacteria).
- Inoculum:
CFU/mL.
- Compound: Serial 2-fold dilutions of the sulfonate ester (e.g., 64 μ g/mL to 0.125 μ g/mL).
- Control: Include parent 8-HQ as a positive control to assess the "masking" effect.
- Readout: Lowest concentration with no visible growth after 24h (bacteria) or 48h (fungi).

Comparative Activity Data

Representative data synthesized from literature trends for 8-quinolinyl benzenesulfonates.

Compound Structure	R-Group	Ring Sub. [1][2][3][4] [5]	Stability (pH 7.4)	Activity (MIC/IC50)	Mechanism Note
8-HQ (Parent)	N/A	H	N/A	High	Direct chelator. Poor PK.
Q-OSO ₂ -Ph	Phenyl	H	Stable	Low	Slow release. Latent.
Q-OSO ₂ -Ph-NO ₂	p-NO ₂ -Ph	H	Labile	High	Rapid release + Sulfenylation.
Q-OSO ₂ -Me	Methyl	H	Moderate	Moderate	Balanced profile.
Clioquinol-OSO ₂ -Ph	Phenyl	5-Cl, 7-I	Very Labile	High	Halogens accelerate hydrolysis.

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